![molecular formula C18H11Cl3 B14587164 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-90-7](/img/structure/B14587164.png)
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is an organochlorine compound known for its structural complexity and significant applications in various fields. This compound is a derivative of benzene and is characterized by the presence of multiple chlorine atoms attached to the benzene ring, making it a highly chlorinated aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The chlorination process is carefully monitored to control the degree of chlorination and minimize the formation of unwanted by-products.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under elevated temperatures and pressures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of phenols, anilines, or other substituted aromatic compounds.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of less chlorinated biphenyls or completely dechlorinated biphenyls.
科学的研究の応用
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the behavior of chlorinated aromatic compounds in biological systems.
Industry: Utilized in the production of specialty chemicals, including pesticides and other agrochemicals.
作用機序
The mechanism of action of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity or altering their function. It can also interact with cellular membranes, affecting membrane fluidity and permeability. The pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species, leading to cellular damage.
類似化合物との比較
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Another chlorinated aromatic compound with similar structural features but different biological and chemical properties.
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar chlorinated biphenyl structure but different applications and toxicity profiles.
2,4-Dichloro-1-isopropoxybenzene: A related compound with an isopropoxy group instead of a phenyl group, leading to different chemical reactivity and applications.
Uniqueness
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry. Additionally, its interactions with biological systems provide valuable insights into the behavior of chlorinated aromatic compounds in living organisms.
特性
CAS番号 |
61576-90-7 |
|---|---|
分子式 |
C18H11Cl3 |
分子量 |
333.6 g/mol |
IUPAC名 |
2,4-dichloro-1-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-15-7-5-13(6-8-15)12-1-3-14(4-2-12)17-10-9-16(20)11-18(17)21/h1-11H |
InChIキー |
YKLIDBDXCDARCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


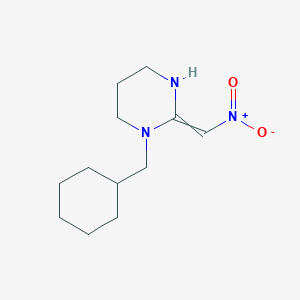
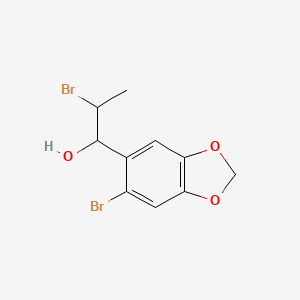
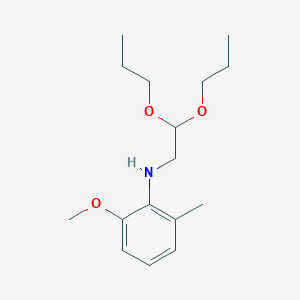
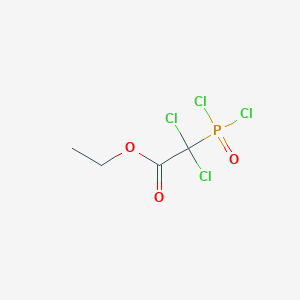
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
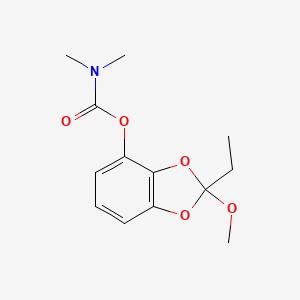
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
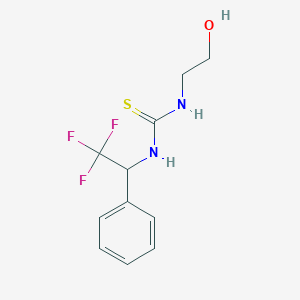
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
